molecular formula C17H14N2O5 B3937631 3-hydroxy-1-methyl-3-[2-(4-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one CAS No. 441746-25-4

3-hydroxy-1-methyl-3-[2-(4-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

Cat. No. B3937631
CAS RN: 441746-25-4
M. Wt: 326.30 g/mol
InChI Key: YUKLIBYIOFJUNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-hydroxy-1-methyl-3-[2-(4-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one, also known as AG-490, is a synthetic compound that belongs to the indole family. It is a potent inhibitor of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, which plays a crucial role in the regulation of cellular processes such as proliferation, differentiation, and apoptosis. AG-490 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory conditions.

Mechanism of Action

3-hydroxy-1-methyl-3-[2-(4-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one exerts its pharmacological effects by inhibiting the activity of JAK tyrosine kinases, which are responsible for the phosphorylation and activation of STAT transcription factors. The JAK/STAT pathway is involved in the regulation of various cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of this pathway has been implicated in the pathogenesis of various diseases, including cancer and autoimmune disorders. By inhibiting JAK activity, 3-hydroxy-1-methyl-3-[2-(4-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one blocks the downstream signaling of the JAK/STAT pathway, leading to the inhibition of cellular processes that promote disease progression.
Biochemical and Physiological Effects:
3-hydroxy-1-methyl-3-[2-(4-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, suppression of immune response, and reduction of inflammation. In cancer cells, 3-hydroxy-1-methyl-3-[2-(4-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one inhibits the growth and proliferation of cells by inducing cell cycle arrest and apoptosis. It also sensitizes cancer cells to chemotherapy and radiation therapy. In autoimmune disorders, 3-hydroxy-1-methyl-3-[2-(4-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one suppresses the production of pro-inflammatory cytokines, leading to the suppression of the immune response. In inflammatory conditions, 3-hydroxy-1-methyl-3-[2-(4-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one reduces the production of inflammatory mediators, leading to the alleviation of symptoms such as pain and swelling.

Advantages and Limitations for Lab Experiments

3-hydroxy-1-methyl-3-[2-(4-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has several advantages for use in lab experiments, including its high potency and specificity for JAK tyrosine kinases, which allows for the selective inhibition of the JAK/STAT pathway. It also has a well-established synthesis method and has been extensively studied for its pharmacological effects. However, 3-hydroxy-1-methyl-3-[2-(4-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has some limitations, including its potential off-target effects and toxicity at high concentrations. It is also important to note that the effects of 3-hydroxy-1-methyl-3-[2-(4-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one may vary depending on the cell type and disease model used in experiments.

Future Directions

There are several future directions for the study of 3-hydroxy-1-methyl-3-[2-(4-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one, including the development of more potent and selective JAK inhibitors, the investigation of its potential therapeutic applications in other diseases, and the exploration of its combination with other therapies such as chemotherapy and immunotherapy. Additionally, further studies are needed to elucidate the mechanisms of action of 3-hydroxy-1-methyl-3-[2-(4-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one and its potential off-target effects. Overall, the study of 3-hydroxy-1-methyl-3-[2-(4-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has the potential to lead to the development of novel therapeutic strategies for the treatment of various diseases.

Scientific Research Applications

3-hydroxy-1-methyl-3-[2-(4-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory conditions. In cancer, 3-hydroxy-1-methyl-3-[2-(4-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has been shown to inhibit the growth and proliferation of cancer cells by blocking the JAK/STAT signaling pathway. It has also been demonstrated to sensitize cancer cells to chemotherapy and radiation therapy. In autoimmune disorders, 3-hydroxy-1-methyl-3-[2-(4-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has been found to suppress the immune response by inhibiting the production of pro-inflammatory cytokines. In inflammatory conditions, 3-hydroxy-1-methyl-3-[2-(4-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has been shown to reduce the production of inflammatory mediators and alleviate symptoms such as pain and swelling.

properties

IUPAC Name

3-hydroxy-1-methyl-3-[2-(4-nitrophenyl)-2-oxoethyl]indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O5/c1-18-14-5-3-2-4-13(14)17(22,16(18)21)10-15(20)11-6-8-12(9-7-11)19(23)24/h2-9,22H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUKLIBYIOFJUNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=C(C=C3)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101137441
Record name 1,3-Dihydro-3-hydroxy-1-methyl-3-[2-(4-nitrophenyl)-2-oxoethyl]-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101137441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-hydroxy-1-methyl-3-[2-(4-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

CAS RN

441746-25-4
Record name 1,3-Dihydro-3-hydroxy-1-methyl-3-[2-(4-nitrophenyl)-2-oxoethyl]-2H-indol-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=441746-25-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dihydro-3-hydroxy-1-methyl-3-[2-(4-nitrophenyl)-2-oxoethyl]-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101137441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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